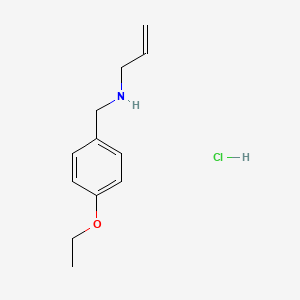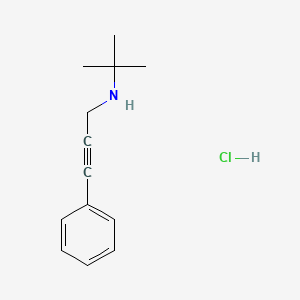
N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride
Vue d'ensemble
Description
N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as TBPAP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. TBPAP is a white crystalline powder that is soluble in water and commonly used as a catalyst in organic chemistry reactions. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The research on N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride and related compounds has primarily focused on their synthesis, structure, and reactivity, revealing their potential in various chemical transformations. For instance, the synthesis of N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine showcases the compound's utility in forming complex structures through lithiation and oxidation processes. This particular compound, obtained as dark violet plates, has been analyzed for its magnetic properties, providing insights into its electronic structure and potential applications in magnetic materials (Itoh et al., 2000).
Another study explores the template and transmetallation reactions to synthesize aromatic tetracyclic tin compounds. The research demonstrates the versatility of tert-butylated compounds in facilitating alkyl vs. aryl migration from tin to nitrogen, highlighting a novel method in organometallic chemistry (Camacho-Camacho et al., 2010).
Catalysis and Ligand Behavior
N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, showcasing the potential of this compound derivatives in catalysis. These compounds serve as powerful chiral directing groups, facilitating the synthesis of highly enantioenriched amines through nucleophilic addition reactions (Ellman et al., 2002).
Moreover, the development of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for amine hydrochlorides underlines the utility of tert-butylated compounds in chemoselective reactions. These findings point to the role of this compound and its derivatives in advancing synthetic methodologies (Ouchi et al., 2002).
Propriétés
IUPAC Name |
2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12;/h4-6,8-9,14H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUAYRUMWRFBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)
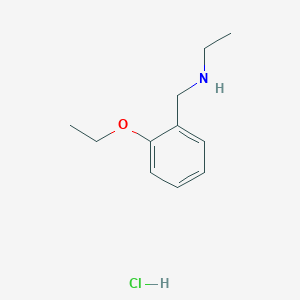
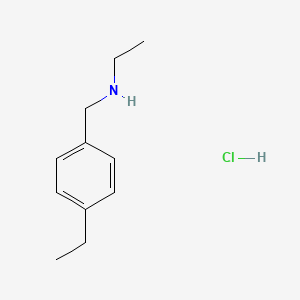
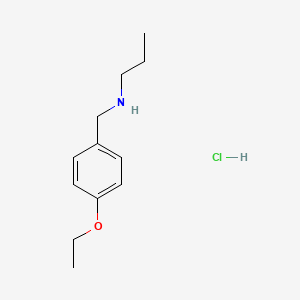
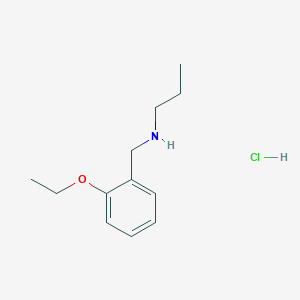
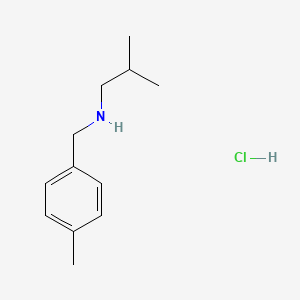





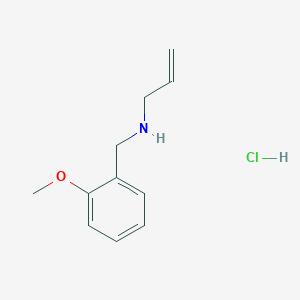
![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)
